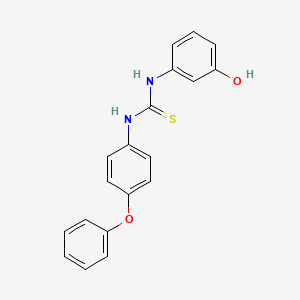

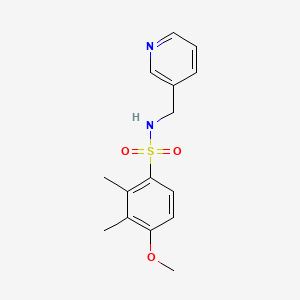

![molecular formula C23H31N3O2 B5562307 6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)

6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride, commonly known as DREADD ligand, is a synthetic compound primarily used in neuroscience research. DREADD stands for Designer Receptors Exclusively Activated by Designer Drugs, which are genetically engineered G protein-coupled receptors (GPCRs) that are activated by specific ligands like DREADD ligand. The DREADD system is a powerful tool that allows researchers to selectively control and manipulate neuronal activity in vivo, which has significant implications for the study and treatment of neurological disorders.

Mécanisme D'action

DREADD ligand acts as an agonist for the DREADD receptors, which are 6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride that have been genetically modified to respond to specific ligands. When DREADD ligand binds to the DREADD receptor, it activates a signaling cascade that leads to the modulation of neuronal activity. This allows researchers to selectively control and manipulate neuronal activity in vivo, which has significant implications for the study and treatment of neurological disorders.

Biochemical and Physiological Effects

DREADD ligand has been shown to have minimal off-target effects and is highly selective for the DREADD receptor. This ensures that the effects of DREADD ligand are specific to the neurons expressing the DREADD receptor. DREADD ligand has been shown to be safe and well-tolerated in animal models, with no significant adverse effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using DREADD technology in neuroscience research is its ability to selectively control and manipulate neuronal activity in vivo. This allows researchers to investigate the role of specific neurons in complex behaviors and disease states. DREADD technology also allows for the precise temporal and spatial control of neuronal activity, which is critical for understanding the dynamics of neural circuits.

However, there are also some limitations to using DREADD technology in neuroscience research. One of the major limitations is that the expression of the DREADD receptor is limited to specific neurons, which may not be representative of the entire neural circuit. Additionally, the use of DREADD technology requires the genetic modification of neurons, which can be technically challenging and time-consuming.

Orientations Futures

There are several future directions for the use of DREADD technology in neuroscience research. One potential direction is the development of new ligands that can activate or inhibit specific subtypes of DREADD receptors. This would allow for even greater selectivity and precision in the manipulation of neuronal activity.

Another future direction is the use of DREADD technology in the development of new treatments for neurological disorders. By selectively activating or inhibiting specific neurons in vivo, researchers may be able to develop new therapies that target the underlying neural circuitry of these disorders.

Conclusion

DREADD ligand is a synthetic compound that has revolutionized neuroscience research by allowing for the selective control and manipulation of neuronal activity in vivo. The DREADD system has numerous applications in the study and treatment of neurological disorders, and there are several future directions for the use of this technology in neuroscience research. DREADD ligand is a powerful tool that has the potential to unlock new insights into the workings of the brain and the development of new therapies for neurological disorders.

Méthodes De Synthèse

The synthesis of DREADD ligand involves several steps, including the protection of the hydroxyl group, the formation of the oxazepane ring, and the deprotection of the hydroxyl group. The final product is obtained as a dihydrochloride salt, which is highly soluble in water and stable under physiological conditions. The synthesis of DREADD ligand is a complex process that requires specialized equipment and expertise in organic chemistry.

Applications De Recherche Scientifique

DREADD ligand has numerous applications in neuroscience research, including the study of neural circuits, behavior, and disease. By selectively activating or inhibiting specific neurons in vivo, researchers can investigate the role of these neurons in complex behaviors and disease states. DREADD technology has been used to study a wide range of neurological disorders, including Parkinson's disease, addiction, anxiety, and depression.

Propriétés

IUPAC Name |

6-[(4-benzhydrylpiperazin-1-yl)methyl]-1,4-oxazepan-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c27-23(17-24-11-16-28-19-23)18-25-12-14-26(15-13-25)22(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,22,24,27H,11-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJPLIJZRXZVHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[4-(Diphenylmethyl)piperazin-1-YL]methyl}-1,4-oxazepan-6-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)

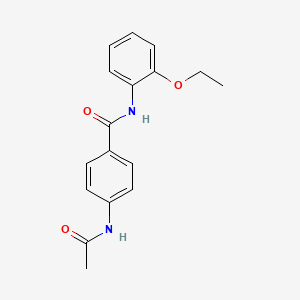

![N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)

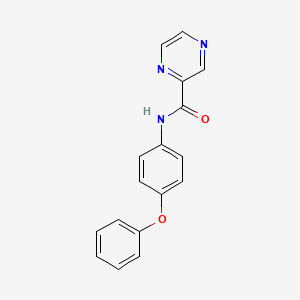

![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)

![7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5562279.png)

![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)

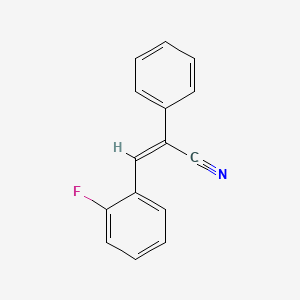

![6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5562304.png)

![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)

![5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)